molecular formula C11H14N2O2 B7508260 (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone

(6-Methylpyridin-3-yl)-morpholin-4-ylmethanone

Cat. No. B7508260
M. Wt: 206.24 g/mol
InChI Key: FFENUVJLTNXASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methylpyridin-3-yl)-morpholin-4-ylmethanone, also known as MPMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the morpholin-4-ylmethanone family, which has been shown to have various biological activities such as anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The mechanism of action of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone is not fully understood, but it has been suggested that it may exert its biological effects by inhibiting various signaling pathways. (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. Furthermore, (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been found to inhibit the JAK/STAT signaling pathway, which is involved in cytokine signaling.
Biochemical and physiological effects:
(6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone in lab experiments is its relatively low toxicity. (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further studies. However, one of the limitations of using (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone. One of the potential applications of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone is in the development of anti-cancer drugs. (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been shown to have anti-tumor effects in various cancer cell lines, and further studies are needed to determine its potential as a therapeutic agent. Additionally, (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone may have potential applications in the treatment of inflammatory and viral diseases. Further studies are needed to elucidate the mechanism of action of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone and its potential applications in various fields of research.
Conclusion:
In conclusion, (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have various biological activities, such as anti-tumor, anti-inflammatory, and anti-viral effects. (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been found to inhibit various signaling pathways and has been shown to induce apoptosis in cancer cells. Further studies are needed to determine the potential applications of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone in the development of anti-cancer drugs and the treatment of inflammatory and viral diseases.

Synthesis Methods

The synthesis of (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone involves a multistep process that starts with the reaction of 6-methylpyridin-3-amine with ethyl chloroformate to form 6-methylpyridin-3-yl carbamate. This intermediate then undergoes a reaction with morpholine in the presence of triethylamine to yield (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

(6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, such as anti-tumor, anti-inflammatory, and anti-viral effects. (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been reported to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, (6-Methylpyridin-3-yl)-morpholin-4-ylmethanone has been found to have anti-viral effects against influenza A virus and human cytomegalovirus.

properties

IUPAC Name

(6-methylpyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-9-2-3-10(8-12-9)11(14)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENUVJLTNXASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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